2-Bromocyclopentanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

One primary application of 2-BCP is as a reactant in organic synthesis. Due to the presence of the reactive bromine atom, 2-BCP can undergo substitution reactions where the bromine is replaced with another functional group. This allows researchers to create new and more complex organic molecules. For instance, a study published in the Journal of Organic Chemistry describes the utilization of 2-BCP in the synthesis of halogenated cyclopentene derivatives [1]. These derivatives can serve as building blocks for further organic synthesis or possess interesting chemical properties themselves.

[1] Synthesis of Functionalized gem-Dibromocyclopentenes and gem-Chlorobromocyclopentenes John A. Sorgi and Michael P. McCann. Journal of Organic Chemistry (1997) 62(12), 4049-4055:

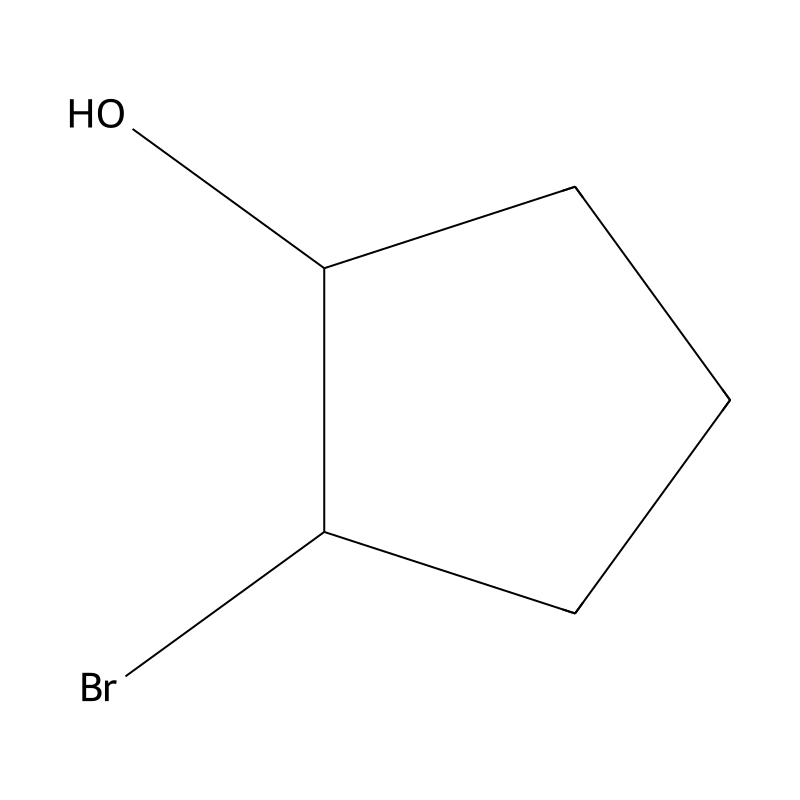

2-Bromocyclopentanol is an organic compound with the molecular formula CHBrO. It consists of a bromine atom and a hydroxyl group attached to a cyclopentane ring, specifically at the second carbon. The compound exists in two stereoisomeric forms: cis and trans, which differ in the spatial arrangement of the bromine and hydroxyl groups. This compound is notable for its unique structural features that contribute to its chemical reactivity and biological activity.

- Nucleophilic Substitution: When treated with sodium hydroxide, 2-bromocyclopentanol reacts rapidly to yield an optically inactive product, indicating racemization occurs during the reaction. The mechanism involves nucleophilic attack at the chiral center, leading to a mixture of stereoisomers .

- Electrophilic Addition: The compound can also participate in electrophilic addition reactions. For instance, when cyclopentene is treated with bromine water, 2-bromocyclopentanol can be formed through a halohydrin mechanism, where bromine adds across the double bond of cyclopentene .

- Dehydrohalogenation: Under certain conditions, 2-bromocyclopentanol can undergo elimination reactions to form cyclopentene by losing hydrogen bromide.

Research indicates that 2-bromocyclopentanol exhibits various biological activities. Its derivatives have been studied for potential applications in medicinal chemistry, particularly as intermediates in the synthesis of biologically active compounds. The specific biological effects of 2-bromocyclopentanol itself are less documented but may include antimicrobial or antifungal properties due to its halogenated structure.

Several methods exist for synthesizing 2-bromocyclopentanol:

- Halogenation of Cyclopentanol: Cyclopentanol can be treated with bromine or phosphorus tribromide to introduce the bromine atom at the second carbon position.

- Bromohydrin Formation: Starting from cyclopentene, bromination followed by hydrolysis can yield 2-bromocyclopentanol through an electrophilic addition mechanism.

- Nucleophilic Substitution: The reaction of cyclopentyl derivatives with alkyl bromides can also lead to the formation of 2-bromocyclopentanol.

2-Bromocyclopentanol finds applications in various fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

- Research: The compound is used in studies related to stereochemistry and reaction mechanisms due to its chiral centers.

- Material Science: Its derivatives may be explored for use in developing new materials with specific properties.

Studies on the interactions of 2-bromocyclopentanol with other compounds reveal insights into its reactivity:

- Reactivity with Nucleophiles: The compound demonstrates varying reactivity based on its stereochemistry; for example, (1R, 2R)-2-bromocyclopentanol reacts more rapidly than its (1S, 2R) counterpart due to steric hindrance effects .

- Mechanistic Studies: Investigations into its mechanisms of action have shown that neighboring group participation can influence reaction pathways and product formation .

Several compounds share structural similarities with 2-bromocyclopentanol. Here are a few notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Cyclopentanol | Alcohol | Hydroxyl group on cyclopentane |

| Bromocyclobutane | Halogenated Cycloalkane | Bromine substitution on a four-membered ring |

| 1-Bromocyclohexanol | Alcohol | Bromine at position one on cyclohexane |

| trans-2-Bromocyclopentanol | Stereoisomer | Different spatial arrangement compared to cis form |

Uniqueness of 2-Bromocyclopentanol

The uniqueness of 2-bromocyclopentanol lies in its specific structural configuration and stereochemistry. Unlike other halogenated alcohols, it possesses a five-membered ring which contributes distinct steric and electronic properties that influence its reactivity and interactions in organic synthesis and biological systems.